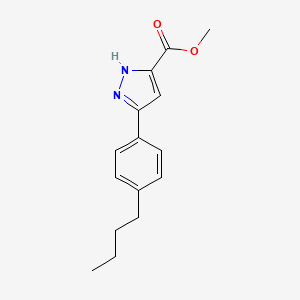

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Description

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative characterized by a butylphenyl substituent at the 5-position and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole-based compounds are widely studied for their pharmacological and biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This compound is synthesized via Suzuki coupling and ester hydrolysis reactions, as seen in related analogs like qy17 (). Its structure-activity relationship (SAR) is influenced by the lipophilic butylphenyl group, which enhances membrane permeability and target binding compared to smaller substituents.

Properties

IUPAC Name |

methyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-4-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-2/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLDDHXDSGJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Alkyl-Pyrazole-5-Carboxylic Esters

One method for synthesizing pyrazole-5-carboxylic esters involves reacting the enolate of a 2,4-diketocarboxylic ester with N-alkylhydrazinium salts. Another approach includes alkylating pyrazole-3-carboxylic esters using alkylating agents like alkyl halides, dialkyl sulfates, or alkyl tosylates.

- Alkylation of Pyrazole-3-Carboxylic Esters This method involves using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates to introduce an alkyl group to the pyrazole-3-carboxylic ester. For example, ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate can be prepared by reacting ethyl 3-n-propyl-pyrazole-5-carboxylate with dimethyl sulfate, although this may result in a mixture of isomeric N-methyl-pyrazoles that require chromatographic separation.

- Reaction of 2,4-Diketocarboxylic Esters with N-Alkylhydrazines This method involves reacting 2,4-diketocarboxylic esters with N-alkylhydrazines to form the 1-alkyl-pyrazole-5-carboxylic esters.

Diversity-Oriented Synthesis of Substituted Pyrazolo[4,3-d]Triazin-4-Ones

A diversity-oriented synthesis was performed to create 3,7-disubstituted 3,5-dihydro-4H-pyrazolo-[4,3-d]triazin-4-ones, which are suited for late-stage modification. This process involves a one-pot amidation-cyclization to produce diverse 3-benzyl analogs, and pyrazolotriazinone-7-bromides are used in Suzuki and Sonogashira cross-coupling reactions.

- Diazonium-Mediated Ring Closing Strategy Prior syntheses of 3,7-disubstituted 3,5-dihydro-4H-pyrazolo[4,3-d]triazin-4-ones used a diazonium-mediated ring-closing strategy that starts with pyrazole carboxamides.

- Triazene Carboxylate Methodology A more efficient method involves using triazene carboxylate 14 as a key intermediate. The N,N-dimethyltriazene acts as a protected form of the diazonium ion intermediate, making it suitable for parallel synthesis.

Synthesis Steps

- Ester Preparation Esters like compound 11 are prepared from commercially available starting materials, following established literature procedures.

- Hydrogenation Hydrogenation of compound 11 yields amines 12, which are then treated with sodium nitrite.

- Triazene Formation The resulting diazonium ions are captured by adding dimethylamine to form stable triazenes 13.

- Saponification Saponification of triazenes 13 yields dipotassium salts 14 on a multi-gram scale.

- Amidation and Cyclization Triazenes 14 react with primary amines under standard amide coupling conditions using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent. Subsequent addition of acetic acid induces cyclization to pyrazolotriazinones 16a-i in one pot from triazenes 14.

Synthesis of Bromo Derivatives and Cross-Coupling Reactions

Bromo derivatives of type 18 and 22 can be synthesized by heating 16f or 20 with N-bromosuccinimide (NBS) in acetonitrile. These bromo derivatives can then be used in Suzuki and Sonogashira cross-coupling reactions to introduce substituents at position 7 of the pyrazolotriazinone scaffold.

Tables of Synthesized Compounds

Table 1. 3-Benzylpyrazolotriazinones 16a-i from Triazenes 14

| Nr. | Ar | R’’ | R’ | Yield [%] |

|---|---|---|---|---|

| 16a | 3-MePh | H | Me | 26 |

| 16b | 3-NO2Ph | H | Me | 42 |

| 16c | 4,6-Me2-2-pyrimidinyl | H | Me | 39 |

| 16da | Ph | CH2OH | Me | 24 |

| 16ea | 3-Pyridyl | CH2CO2Me | Me | 17 |

| 16f | p-ClPh | H | H | 30 |

| 16g | 3,5-F2Ph | H | H | 28 |

| 16h | 4-MeSPh | H | H | 28 |

| 16ia | 6-MeO-3-Pyridyl | Me | H | 21 |

Table 2. 7-Arylpyrazolotriazinones 19b-i from Bromide 18

| Nr. | Ar’ | Yield [%] |

|---|---|---|

| 19b | 4-VinylPh | 18 |

| 19c | 4-(HOCH2)Ph | 10 |

| 19d | 4-Pyridyl | 27 |

| 19e | Benzothiophen-3-yl | 20 |

| 19f | 2-CF3Ph | 19 |

| 19g | 3,5-Me2-isoxazolin-4-yl | 29 |

| 19h | N-Isobutyl-pyrazolin-4-yl | 29 |

| 19i | 3-NO2Ph | 49 |

Table 3. Sonogashira Couplings

| Entry | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | TMS-(Trimethylsilyl) | 25a | 72 |

| 2 | nBu | 25b | 59 |

| 3 | p-MeOPh | 25c | 63 |

| 4 | p-EtO2CPh | 25d | N.R. |

| 5 | 3-EtOPh | 25e | 61 |

| 6 | 3-Me2NPh | 25f | 63 |

| 7 | 4-TBDMSOC6H4 | 25g | 52 |

| 8 | 3-(2-methyl-3-butyn-2-ol)C6H4 | 25h | 49 |

| 9 | 3-(2-methyl-3-butyn-2-ol)C6H4 | 25i | 51 |

| 10 | (CH2)4OH | 25k | 64 |

| 11 | CH2OTBDMS | 25l | 62 |

| 12 | CH2OSi(iPr)3 | 25m | 68 |

Reaction Types

Various reactions are used in these synthesis methods, including:

- Alkylation

- Amidation

- Cyclization

- Hydrogenation

- Saponification

- Suzuki cross-coupling

- Sonogashira cross-coupling

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.

Major Products

Oxidation: Products may include oxidized derivatives of the phenyl ring or pyrazole nitrogen.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted phenyl derivatives.

Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4-butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester serves as a versatile building block for creating more complex molecules. Its structure allows for various functionalizations, making it valuable in developing new compounds with specific properties.

Biological Research

This compound is utilized as a probe in biological studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives. Its unique structure enables researchers to explore its effects on biological systems and potential therapeutic applications.

Medicinal Chemistry

The pyrazole scaffold is known for its diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Research indicates that derivatives of pyrazoles can interact with various molecular targets, including enzymes and receptors. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest promising avenues for drug development.

Industrial Applications

In the industrial sector, this compound can be employed in synthesizing specialty chemicals and materials. Its applications extend to the production of agrochemicals and polymers, where its unique chemical properties enhance product performance.

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The butyl-substituted phenyl group and the ester functional group contribute to the compound’s overall lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Modifications

Table 2: Ester Group Impact on Pharmacokinetics

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

*Note: Data from , though for a chlorophenyl analog, provides a benchmark for similar pyrazole esters.

- Density and Boiling Points: The butylphenyl group contributes to higher molecular weight and density compared to smaller substituents like iodine ().

- Acidity (pKa): The predicted pKa of -3.02 suggests strong acidity, likely due to electron-withdrawing effects of substituents, enhancing solubility in physiological conditions ().

Biological Activity

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to highlight its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a butylphenyl group and a carboxylic acid methyl ester functional group. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is influenced by its ability to interact with specific enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity. The butyl group increases hydrophobicity, potentially improving interactions with lipid membranes and protein pockets .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The compound's structural features may enhance its efficacy as an anti-inflammatory agent.

Analgesic Effects

Similar pyrazole derivatives have demonstrated analgesic properties in various models. For instance, compounds with similar structures have been tested against carrageenan-induced pain models, showing notable pain relief comparable to standard analgesics like ibuprofen .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been extensively studied. Compounds derived from the pyrazole framework have shown efficacy against various bacterial strains, including E. coli and Bacillus subtilis. The unique structure of this compound may contribute to its antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazole derivatives.

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester | Simple phenyl substitution | Anti-inflammatory, analgesic |

| 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | Methyl substitution enhances lipophilicity | Antimicrobial, anti-inflammatory |

| 5-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | Ethyl group may modify receptor interactions | Analgesic properties |

The presence of the butyl group in this compound distinguishes it from these compounds, potentially enhancing its hydrophobic interactions and overall biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Anti-inflammatory Studies : A study on a series of pyrazole derivatives found that certain compounds exhibited up to 78% inhibition in carrageenan-induced edema models . This suggests that modifications in the pyrazole structure can lead to enhanced anti-inflammatory effects.

- Antimicrobial Testing : In vitro tests against Mycobacterium tuberculosis showed promising results for other pyrazole derivatives at concentrations as low as 6.25 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

- Analgesic Activity : Research has demonstrated that certain pyrazoles can significantly reduce pain responses in animal models comparable to established analgesics like indomethacin .

Q & A

Q. What synthetic strategies are effective for preparing 5-aryl-1H-pyrazole-3-carboxylate derivatives, and how can structural purity be validated?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. For example, 5-substituted pyrazole esters can be synthesized by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by purification via column chromatography . Structural validation requires multi-modal characterization:

- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- ¹H-NMR to verify substituent integration and regiochemistry (e.g., methyl ester protons at δ ~3.8 ppm).

- Mass spectrometry for molecular ion confirmation.

- Elemental analysis to ensure purity (>95%) .

Q. How are analgesic and anti-inflammatory activities of pyrazole derivatives evaluated in preclinical studies?

Standard pharmacological assays include:

- Acetic acid-induced writhing test (analgesic activity): Dose-dependent reduction in writhes indicates pain relief.

- Carrageenan-induced paw edema (anti-inflammatory activity): Measurement of paw volume reduction over 3–6 hours post-administration.

- Ulcerogenicity assessment : Histopathological examination of gastric mucosa after repeated dosing to evaluate gastrointestinal toxicity .

For example, compound 4c (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) showed significant activity in these models with moderate ulcerogenic effects .

Advanced Research Questions

Q. How can structural modifications optimize the activity-toxicity profile of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylate analogs?

Key strategies include:

- Substituent variation at the 5-position : Bulky aryl groups (e.g., 4-butylphenyl) enhance lipophilicity and target binding but may increase ulcerogenicity.

- Ester group replacement : Methyl esters improve metabolic stability compared to ethyl esters, as seen in analogs with reduced hepatic clearance .

- Heterocyclic ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances anti-inflammatory potency but requires balancing with ulcerogenic risks .

Rational design should integrate computational docking (e.g., COX-2 enzyme binding) and iterative SAR studies .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data for pyrazole derivatives?

Discrepancies in activity data may arise from differences in:

- Assay conditions (e.g., animal strain, dosing regimen).

- Structural isomerism : Regiochemical ambiguity in pyrazole substitution (e.g., 3- vs. 4-carboxylate positioning) can lead to divergent results.

- Solubility and bioavailability : Poor aqueous solubility may underreport in vitro activity.

To address these: - Single-crystal X-ray diffraction (e.g., evidence from crystal structures in ) clarifies regiochemistry.

- Molecular dynamics simulations predict solubility and membrane permeability.

- Meta-analysis of published data identifies trends across studies .

Q. How can in silico methods guide the design of pyrazole-based inhibitors targeting inflammatory pathways?

- Docking studies : Pyrazole analogs with 4-butylphenyl groups show favorable binding to COX-2’s hydrophobic pocket, as modeled using AutoDock Vina .

- QSAR modeling : Quantitative descriptors (e.g., logP, polar surface area) correlate with anti-inflammatory activity. For instance, analogs with logP ~3.5 exhibit optimal membrane penetration and target engagement .

- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in design .

Q. What methodological frameworks support the development of pyrazole derivatives as dual-acting analgesic/anti-inflammatory agents?

A hybrid approach combines:

- Mechanistic studies : ELISA or Western blotting to quantify prostaglandin E2 (PGE2) inhibition, confirming COX-2 targeting.

- In vivo efficacy models : Adjuvant-induced arthritis in rodents for chronic inflammation assessment.

- Toxicogenomics : RNA-seq analysis of gastric tissue to identify ulcerogenic pathways (e.g., MMP-9 upregulation) .

For example, dual-acting compounds require balancing COX-2 inhibition (IC₅₀ < 1 µM) with minimal COX-1 off-target effects .

Methodological Notes

- Data interpretation : Always cross-reference spectral data (e.g., NMR shifts) with literature benchmarks to avoid misassignment .

- Contradictory results : Replicate assays under standardized conditions and validate via orthogonal methods (e.g., LC-MS for metabolite profiling) .

- Ethical compliance : Follow institutional guidelines for animal welfare and data reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.